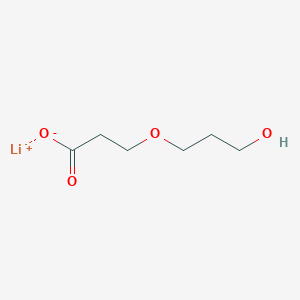
4,4'-Bis(3-aminophenoxy)benzophenone
Vue d'ensemble
Description
4,4’-Bis(3-aminophenoxy)benzophenone is a chemical compound with the molecular formula C25H20N2O3 . It is a red crystalline solid with a melting point of about 114°C .
Synthesis Analysis
The synthesis of 4,4’-Bis(3-aminophenoxy)benzophenone has been performed starting from chloral. Various polyimides were obtained by reactions of 4,4’-Bis(3-aminophenoxy)benzophenone with aromatic tetracarboxylic acid dianhydrides .Molecular Structure Analysis
The molecular formula of 4,4’-Bis(3-aminophenoxy)benzophenone is C25H20N2O3. The average mass is 396.438 Da and the monoisotopic mass is 396.147400 Da .Chemical Reactions Analysis
Various polyimides were obtained by reactions of 4,4’-Bis(3-aminophenoxy)benzophenone with aromatic tetracarboxylic acid dianhydrides .Physical And Chemical Properties Analysis
4,4’-Bis(3-aminophenoxy)benzophenone is a red crystalline solid with a melting point of about 114°C . The density is 1.3±0.1 g/cm3, boiling point is 606.0±50.0 °C at 760 mmHg, and the flash point is 241.1±26.4 °C .Applications De Recherche Scientifique
Polyimides and High-Temperature Materials
Polyimides are high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Researchers have synthesized polyimides based on 4,4’-Bis(4-aminophenoxy)benzophenone (II) by combining it with various aromatic dianhydrides. These polyimides find applications in aerospace, electronics, and other industries where high-temperature stability is crucial .
Epoxy Powder Coatings
Interestingly, 4,4’-Bis(3-aminophenoxy)benzophenone is used in epoxy powder coatings. Unlike many epoxy coatings that aim for stoichiometric curing ratios, BDTA-cured materials benefit from a stoichiometry closer to 0.65 rather than 1. This unique behavior enhances the performance of epoxy coatings .
Photonic Materials and Optical Filters
The compound’s inherent properties, such as its cutoff wavelengths (between 378–421 nm), make it suitable for photonic applications. Researchers have explored its use in optical filters and other light-manipulating devices .
Dielectric Materials
4,4’-Bis(3-aminophenoxy)benzophenone-containing polyimides exhibit desirable dielectric properties (dielectric constants of 3.47–3.85 at 1 MHz). These materials find applications in electronic components, insulators, and capacitors .
Biomedical Polymers
Given its chemical structure, this compound has potential in biomedical applications. Researchers have investigated its use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings .
Flame Retardant Additives
Some studies explore incorporating 4,4’-Bis(3-aminophenoxy)benzophenone into flame-retardant formulations. Its presence can enhance the fire resistance of materials, making it relevant in safety-critical applications .
Propriétés
IUPAC Name |
bis[4-(3-aminophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c26-19-3-1-5-23(15-19)29-21-11-7-17(8-12-21)25(28)18-9-13-22(14-10-18)30-24-6-2-4-20(27)16-24/h1-16H,26-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRLKRNNIMVXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(3-aminophenoxy)benzophenone | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)
![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)




![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2519075.png)



